2,3,4,9-tetrahydro-1H-carbazol-3-amine

Description

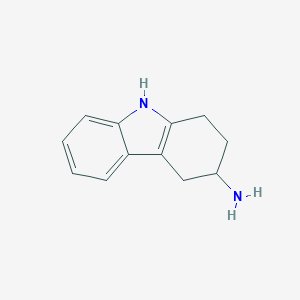

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494195 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61894-99-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine (CAS 116650-33-0)

Abstract

(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a pivotal chiral building block in modern medicinal chemistry. Its rigid tetracyclic structure, derived from the privileged tetrahydrocarbazole scaffold, combined with a stereochemically defined primary amine, makes it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics. We delve into the causality behind synthetic strategies and provide detailed protocols to ensure reproducibility and validation for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The tetrahydrocarbazole (THC) core is a prominent structural motif found in a multitude of natural products and pharmacologically active compounds.[1] This scaffold is known to interact with a wide range of biological targets, leading to diverse therapeutic activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2][3] The introduction of a chiral amine at the C-3 position of the cyclohexane ring, as seen in (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, provides a critical anchor for stereospecific interactions with biological receptors.

This specific (R)-enantiomer is most notably recognized as a key intermediate in the synthesis of (R)-Ramatroban , a potent and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide H2 (PGH2) receptor, which has been marketed for the treatment of allergic rhinitis.[4][5] Its utility extends beyond this, serving as a foundational element for building libraries of dopaminergic and serotonergic agents, particularly high-affinity 5-HT6 receptor antagonists for potential treatment of cognitive disorders like Alzheimer's disease and schizophrenia.[6][7] The precise three-dimensional orientation of the amino group is crucial for achieving the desired potency and selectivity in these target drug molecules.

This guide serves as a technical resource, consolidating critical data and methodologies to facilitate the effective use of this versatile intermediate in research and development settings.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation.

| Property | Value | Source(s) |

| CAS Number | 116650-33-0 | [8] |

| Molecular Formula | C₁₂H₁₄N₂ | [1][9] |

| Molecular Weight | 186.25 g/mol | [1][9] |

| Appearance | Off-white or light yellow crystalline powder | [1][2] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 362.5 ± 42.0 °C at 760 mmHg (Predicted) | [10][11] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [10] |

| Solubility | Soluble in organic solvents like ethanol and DMSO | [1] |

| pKa | 17.54 ± 0.40 (Predicted) | [12] |

Structural Elucidation: The molecule consists of an indole ring fused to a cyclohexylamine ring. The "R" designation indicates the absolute stereochemistry at the C-3 chiral center.

Caption: 2D structure of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.

Synthesis and Manufacturing

The generation of the C-3 chiral center is the most critical aspect of the synthesis. While classical resolution of the racemic amine using chiral acids like tartaric acid is a viable strategy, modern approaches often favor more efficient enantioselective methods. A notable route involves the asymmetric reduction of a ketone or oxime precursor.[13]

Synthetic Pathway Overview: Asymmetric Reduction

A robust and scalable synthesis route, adapted from patent literature, avoids classical resolution by introducing chirality via a stereoselective reduction step.[9][14] The general workflow begins with the construction of the achiral tetrahydrocarbazolone core, followed by conversion to an oxime, and finally, a chiral reduction to yield the desired (R)-amine.

Sources

- 1. High-Purity (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Pharmaceutical Grade at Best Price [jigspharma.com]

- 2. nbinno.com [nbinno.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole CAS 116650-33-0 [sdhshchem.com]

- 5. cphi-online.com [cphi-online.com]

- 6. chembk.com [chembk.com]

- 7. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine 97% | CAS: 116650-33-0 | AChemBlock [achemblock.com]

- 9. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole | 116650-33-0 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole|lookchem [lookchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS 116650-34-1 structure

An In-Depth Technical Guide to (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine (CAS 116650-34-1)

Introduction: A Chiral Scaffold of Pharmaceutical Importance

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral organic compound featuring a tricyclic tetrahydrocarbazole framework.[1][2][3] Its significance in the pharmaceutical industry stems from its role as a versatile and crucial building block for the synthesis of complex, biologically active molecules. The specific stereochemistry of the amine group at the 3-position is of paramount importance, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview of its structure, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of adrenergic blocking agents.

Physicochemical Properties and Structural Elucidation

The core of this molecule consists of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexene amine ring, forming the tetrahydrocarbazole structure. The "(S)" designation indicates the specific stereochemical configuration at the chiral center, which is the carbon atom bonded to the amino group.

Key Properties Summary

| Property | Value | Reference |

| CAS Number | 116650-34-1 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₄N₂ | [1][7][8] |

| Molecular Weight | 186.26 g/mol | [5][7][8] |

| Appearance | White to light-yellow powder or crystals | [1][5] |

| IUPAC Name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [1] |

| SMILES | N[C@@H]1CC=2C=3C(NC2CC1)=CC=CC3 | [1] |

| InChI Key | UFRCIKMHUAOIAT-QMMMGPOBSA-N | [1][5] |

| Purity | Typically ≥97% | [1][5][8] |

| Storage | Refrigerator | [5] |

Stereoselective Synthesis: The Fischer Indole Approach

The synthesis of tetrahydrocarbazoles is classically achieved through the Fischer indole synthesis or its variations, such as the Borsche-Drechsel cyclization.[2][9][10][11] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative, followed by a[12][12]-sigmatropic rearrangement to form the indole ring. Achieving the desired (S)-stereochemistry requires either a chiral starting material, a chiral catalyst, or resolution of a racemic mixture.

A representative synthesis is outlined below, which employs a protected aminocyclohexanone derivative to generate the desired product.

Experimental Protocol: Synthesis from Phenylhydrazine

This protocol is adapted from established methodologies for forming the tetrahydrocarbazole core.[4]

-

Reaction Setup: To a round-bottomed flask, add aqueous sulfuric acid (10% w/v, 30 mL).

-

Addition of Amine Precursor: While stirring, add the appropriate protected (S)-4-aminocyclohexanone derivative. The choice of this precursor is critical for establishing the final stereochemistry.

-

Phenylhydrazine Addition: Slowly add phenylhydrazine (1.52 g, 14.08 mmol) to the reaction mixture at room temperature. The use of phenylhydrazine is the cornerstone of the Fischer synthesis, providing the necessary atoms for the indole portion of the final structure.

-

Cyclization: Heat the reaction system to reflux (95-100°C) and maintain for 2-3 hours. The acidic conditions and heat facilitate the condensation and subsequent intramolecular cyclization to form the tricyclic carbazole system.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to 10-15°C in an ice bath. Carefully adjust the pH to be alkaline (pH > 9) using an aqueous sodium hydroxide solution (20% w/v). This step neutralizes the acid catalyst and deprotonates the amine, making it soluble in organic solvents.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

-

Washing and Drying: Wash the combined organic layers with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation under reduced pressure. The resulting crude product can be purified by column chromatography (eluent: ethyl acetate/triethylamine = 9:0.2) to yield pure (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.[4]

Synthesis Workflow Diagram

Caption: Fischer Indole synthesis workflow.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and particularly the enantiomeric excess of the final product. A multi-step analytical approach ensures that the material meets the stringent quality standards required for pharmaceutical development.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. While specific spectra for this exact compound are not publicly available, related tetrahydrocarbazole derivatives show characteristic signals: aromatic protons (δ 6.5-8.0 ppm), aliphatic protons on the cyclohexane ring (δ 1.8-3.0 ppm), and an N-H proton for the indole (δ >10 ppm).[12][13][14]

-

Infrared (IR) Spectroscopy: Provides functional group information. Expected peaks include N-H stretching vibrations for the indole and primary amine (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching (around 2800-3000 cm⁻¹).[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (186.26 g/mol ).[7][12]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for this molecule. It is used to separate the (S) and (R) enantiomers and accurately determine the enantiomeric excess (e.e.%), ensuring the stereochemical purity of the product.

Analytical Workflow Diagram

Caption: Comprehensive analytical characterization workflow.

Applications in Drug Discovery and Development

The primary and most well-documented application of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is as a key starting material in the synthesis of Carvedilol .[15]

-

Carvedilol Synthesis: Carvedilol is a non-selective β-adrenergic and α₁-adrenergic blocker used to treat heart failure and high blood pressure.[15][16] The synthesis involves coupling this chiral amine intermediate with an epoxide-containing side chain, typically 4-(oxiran-2-ylmethoxy)-9H-carbazole or a related precursor. The stereochemistry of the amine dictates the final stereochemistry of Carvedilol, which is critical for its therapeutic activity.

-

Research in Neurodegenerative Diseases: The tetrahydrocarbazole scaffold itself is of significant interest in medicinal chemistry. Derivatives are being investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[3][9] The ability to synthesize specific enantiomers like (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine allows researchers to explore structure-activity relationships in these potential new therapies.

Drug Development Pathwaydot

Sources

- 1. CAS 116650-34-1: (S)-3-Amino-1,2,3,4-tetrahydrocarbazole [cymitquimica.com]

- 2. wjarr.com [wjarr.com]

- 3. wjarr.com [wjarr.com]

- 4. (S)-3-Amino-1,2,3,4-tetrahydrocarbazole | 116650-34-1 [chemicalbook.com]

- 5. (S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | 116650-34-1 [sigmaaldrich.com]

- 6. (S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | CymitQuimica [cymitquimica.com]

- 7. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-, (3S)- [cymitquimica.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a tricyclic aromatic amine belonging to the tetrahydrocarbazole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules.[1] Derivatives of tetrahydrocarbazole have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevant biological signaling pathways.

Chemical and Physical Properties

A comprehensive search of available literature and chemical databases reveals a notable lack of experimentally determined physical properties for this compound. While data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, is available, specific values for the 3-amino derivative are largely unreported. The following tables summarize the available data.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [4] |

| CAS Number | 61894-99-3 | [4] |

| IUPAC Name | This compound | [4] |

Table 2: Reported and Predicted Physical Properties

| Property | This compound | 2,3,4,9-Tetrahydro-1H-carbazole (Parent Compound for reference) |

| Melting Point | Not available in cited literature. | 118-120 °C |

| Boiling Point | Not available in cited literature. | 325-330 °C |

| Solubility | No specific data available. Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF based on the properties of similar compounds. | Insoluble in water; Soluble in methanol.[6] |

| pKa (predicted) | Not available in cited literature. | 17.84 ± 0.20 |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a method described for the synthesis of the (R)-enantiomer, providing a clear pathway to the target molecule.

Synthesis of (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine

This synthesis involves the formation of the tetrahydrocarbazole core via Fischer indole synthesis, followed by the introduction of the amine functionality.

Step 1: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-ketone

-

Reaction Setup: In a suitable reaction vessel, 1,4-cyclohexanedione monoethylene acetal is reacted with phenylhydrazine.

-

Condensation and Cyclization: The reactants undergo an aldehyde-ketone amine condensation followed by cyclization to yield 3,3-vinyldioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.

-

Deprotection: The protecting groups are removed to afford 1,2,4,9-tetrahydrocarbazole-3-ketone.

Step 2: Oximation of 1,2,4,9-Tetrahydrocarbazole-3-ketone

-

Reaction: The ketone from Step 1 is reacted with O-hydroxylamine hydrochloride to form the corresponding oxime ether.

Step 3: Chiral Selective Reduction of the Oxime Ether

-

Reduction: The oxime ether is subjected to a low-temperature chiral selective reduction to yield (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.

Purification:

The final product can be purified using standard techniques such as column chromatography or recrystallization to achieve the desired purity.

Biological Activity and Signaling Pathways

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been shown to exhibit a range of biological activities. Notably, certain 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives have been identified as inhibitors of the CpxA phosphatase.[7] CpxA is the sensor kinase component of the CpxRA two-component signal transduction system in Gram-negative bacteria, which plays a crucial role in responding to envelope stress.

The CpxRA Signaling Pathway

The CpxRA system is a key player in maintaining the integrity of the bacterial cell envelope. It is activated by various stresses, including the accumulation of misfolded proteins in the periplasm.

-

Activation: In the presence of envelope stress, the sensor kinase CpxA, located in the inner membrane, autophosphorylates.

-

Phosphotransfer: Phosphorylated CpxA then transfers the phosphate group to the response regulator, CpxR, in the cytoplasm.

-

Transcriptional Regulation: Phosphorylated CpxR (CpxR-P) acts as a transcriptional regulator, binding to the promoter regions of target genes to modulate their expression. This leads to the upregulation of genes involved in protein folding and degradation, helping to mitigate the stress.

-

Deactivation: CpxA also possesses phosphatase activity, which dephosphorylates CpxR-P, thus turning off the signal when the stress is resolved.

Inhibition by Tetrahydrocarbazole Amines

Small molecules, such as certain derivatives of 2,3,4,9-tetrahydro-1H-carbazol-amine, can inhibit the phosphatase activity of CpxA.[7] This leads to an accumulation of phosphorylated CpxR, resulting in the constitutive activation of the Cpx stress response. This mechanism is of interest for the development of novel antibacterial agents, as the sustained activation of the Cpx pathway can be detrimental to bacterial virulence.

Below is a diagram illustrating the CpxRA signaling pathway and the point of intervention by CpxA phosphatase inhibitors.

Caption: The CpxRA signaling pathway and inhibition by tetrahydrocarbazole derivatives.

Conclusion

This compound is a molecule of considerable interest for drug discovery and development. While a synthetic route has been established, a significant gap exists in the publicly available, experimentally determined chemical and physical data for this specific compound. The known biological activity of related tetrahydrocarbazole amines, particularly their ability to modulate the bacterial CpxRA signaling pathway, highlights a promising avenue for the development of novel therapeutics. Further research is warranted to fully characterize the physicochemical properties of this compound and to explore the full potential of this and related compounds as modulators of bacterial stress responses.

References

- 1. 2,3,4,9-Tetrahydro-1h-carbazol-1-amine | 118498-95-6 [sigmaaldrich.com]

- 2. CpxR regulates the Rcs phosphorelay system in controlling the Ysc-Yop type III secretion system in Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-, (3S)- [cymitquimica.com]

- 6. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]

- 7. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, tricyclic framework provides a unique three-dimensional architecture for interacting with biological targets, leading to applications in oncology, neurodegenerative disease, and infectious disease. This guide focuses on a specific, high-value derivative: 2,3,4,9-tetrahydro-1H-carbazol-3-amine. We provide a detailed examination of its physicochemical properties, a robust, field-proven synthetic methodology based on the Fischer indole synthesis, a framework for its spectroscopic characterization, and an expert analysis of its potential applications in modern drug discovery.

Core Molecular Properties

This compound is an indole-containing bicyclic amine. The strategic placement of the primary amine on the saturated cyclohexane ring offers a key vector for derivatization or direct interaction with biological targets, distinguishing it from isomers where the amine is on the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 61894-99-3 | [2] |

| Canonical SMILES | C1CC2=C(CC1N)C3=CC=CC=C3N2 | [1] |

| XLogP3 | 1.9 | [1] |

Synthesis and Mechanistic Insights

The construction of the tetrahydrocarbazole core is most reliably achieved via the Fischer indole synthesis , a cornerstone reaction in heterocyclic chemistry.[3][4][5] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement.

The Fischer Indole Synthesis: Mechanism of Action

The causality of this reaction hinges on the formation of a key phenylhydrazone intermediate, which, under acidic conditions, tautomerizes to an ene-hydrazine. This species undergoes a concerted[6][6]-sigmatropic rearrangement, breaking a weak N-N bond and forming a stable C-C bond. Subsequent aromatization with the loss of ammonia yields the final indole ring system. Understanding this mechanism is critical for troubleshooting and adapting the reaction to various substituted precursors.

Caption: Mechanism of the Fischer Indole Synthesis.

Proposed Protocol for the Synthesis of this compound

While direct, peer-reviewed protocols for this specific isomer are not abundant, a robust synthesis can be designed based on established Fischer indole methodologies.[3][4][7] The critical choice of starting materials is phenylhydrazine and a suitable synthon for 4-aminocyclohexanone. A protected version of the ketone is often necessary to prevent the amine from interfering with the initial condensation. A ketal-protected precursor is a logical choice.

Workflow Overview:

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a 10% (w/v) aqueous solution of a strong acid (e.g., sulfuric acid).

-

Addition of Ketone: Add the 4-aminocyclohexanone synthon, such as (1,4-dioxaspiro[4.5]dec-8-yl)amine, to the acidic solution with stirring. The use of a ketal-protected starting material prevents unwanted side reactions involving the amine group.

-

Addition of Phenylhydrazine: At room temperature, add phenylhydrazine dropwise to the mixture. An equimolar amount or a slight excess relative to the ketone is typically used.

-

Reflux: Heat the reaction mixture to reflux (typically 95-100°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Deprotection: Upon completion, cool the reaction mixture to 10-15°C. The acidic conditions of the reaction and work-up facilitate the in-situ hydrolysis of the ketal protecting group to reveal the ketone, which then participates in the cyclization.

-

Basification and Extraction: Carefully basify the cooled mixture with an aqueous sodium hydroxide solution to a pH > 10. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-1,2,3,4-tetrahydrocarbazole.[7]

Self-Validation: The success of each step is validated by TLC analysis. The final product's identity and purity are confirmed by the spectroscopic methods detailed in the following section. Chiral resolution of the resulting racemic mixture can be achieved using resolving agents like L- or D-tartaric acid.[8]

Spectroscopic Characterization Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: For the parent tetrahydrocarbazole, aromatic protons typically appear in the δ 7.0-7.5 ppm region. The aliphatic protons of the cyclohexane ring present as multiplets between δ 1.8-2.8 ppm. The indole N-H proton is a characteristic broad singlet, often downfield (> δ 7.6 ppm).

-

Expected Impact of 3-Amino Group: The introduction of the amine at the C3 position will introduce a new set of signals. The C3 proton (methine, -CH(NH₂)-) will likely appear as a multiplet in the δ 3.0-3.5 ppm region. The protons on the adjacent C2 and C4 carbons will also experience a shift. The NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR: The parent compound shows four aromatic signals in the δ 110-140 ppm range and four aliphatic signals between δ 20-25 ppm.[11]

-

Expected Impact of 3-Amino Group: The C3 carbon will be significantly shifted downfield to ~δ 45-55 ppm due to the direct attachment of the electronegative nitrogen atom. Adjacent carbons (C2, C4) will also show predictable shifts.

-

Infrared (IR) Spectroscopy

-

Reference (Parent Compound): The key peaks for 1,2,3,4-tetrahydrocarbazole include a sharp N-H stretch around 3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C=C aromatic ring stretches around 1470 cm⁻¹.[10]

-

Expected for 3-Amino Derivative: The primary amine will introduce two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, which will be distinct from the single indole N-H stretch. An N-H bending vibration (scissoring) is also expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum of the parent compound shows a strong molecular ion peak (M⁺) at m/z = 171.[10][12]

-

For this compound, the molecular ion peak is expected at m/z = 186 . Common fragmentation patterns would involve the loss of the amino group or cleavage of the saturated ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₂H₁₄N₂).

Applications in Drug Discovery and Research

The tetrahydrocarbazole scaffold is a validated pharmacophore with a diverse range of biological activities.[4] The addition of an amino group provides a handle for hydrogen bonding and salt bridge formation, often enhancing target affinity and improving pharmacokinetic properties.

Established Activities of the Tetrahydrocarbazole Core

-

Neuroprotection: Derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3]

-

Anticancer: The planar carbazole system can intercalate with DNA, and various derivatives have shown potent cytotoxic activity against cancer cell lines.[13]

-

Antimicrobial: N-substituted carbazoles have demonstrated significant antibacterial and antifungal properties.

Role of Amino-Substituted Isomers

The position of the amino substituent is critical for directing biological activity. For instance, 6-amino-2,3,4,9-tetrahydro-1H-carbazole has been identified as a selective acetylcholinesterase inhibitor.[3] In a different context, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were recently shown to activate the CpxRA bacterial two-component system by inhibiting the phosphatase activity of CpxA, presenting a novel antibacterial strategy.

Caption: Structural isomers and their associated biological targets.

Future Outlook for the 3-Amino Derivative

Given the activities of its isomers, this compound stands out as a compound of high interest for:

-

Library Synthesis: The primary amine is an ideal handle for parallel synthesis, allowing for the rapid generation of amide, sulfonamide, or urea libraries to probe structure-activity relationships (SAR).

-

Screening Campaigns: It should be prioritized in screens targeting kinases, GPCRs, and other enzyme classes where its structural analogues have shown activity.

-

Fragment-Based Drug Design (FBDD): The core molecule serves as a rigid and synthetically tractable fragment for building more complex and potent inhibitors.

Conclusion

This compound is more than a simple chemical entity; it is a strategic building block for the development of next-generation therapeutics. Its synthesis is achievable through well-understood chemical principles, and its structure is ripe for exploration in diverse biological contexts. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable molecule in their drug discovery programs.

References

-

PubChem Compound Summary for CID 12361786, this compound. National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NOPR. [Link]

-

Key Specifications of (R)-3-Amino-1,2,3,4-tetrahydrocarbazole for Research Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,3,4,9-Tetrahydro-1H-carbazole. National Center for Biotechnology Information (PMC). [Link]

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. [Link]

-

Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis Online. [Link]

-

PubChem Compound Summary for CID 13664, 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. [Link]

-

(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine. American Elements. [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

This compound. PubChem. [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. [Link]

-

First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors. ResearchGate. [Link]

- Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole.

-

(R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine. American Elements. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scribd.com [scribd.com]

- 4. wjarr.com [wjarr.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole | 116650-33-0 [chemicalbook.com]

- 8. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]

- 9. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 11. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum [chemicalbook.com]

- 12. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | C13H16ClN3O | CID 127035 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective activities.[1][4] A thorough and precise characterization of these molecules is paramount for advancing drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and verification of a key derivative, 2,3,4,9-tetrahydro-1H-carbazol-3-amine. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights into experimental design, data interpretation, and potential challenges.

Introduction: The Significance of the Tetrahydrocarbazole Core

The tricyclic system of 2,3,4,9-tetrahydro-1H-carbazole is a versatile pharmacophore.[2] Its rigid structure, combined with the hydrogen-bonding capabilities of the indole nitrogen, allows for specific interactions with biological targets. The introduction of an amine group at the 3-position of the saturated ring, yielding this compound, provides a critical point for further functionalization or direct interaction with receptors, making it a valuable intermediate in synthetic chemistry.[5] Accurate spectroscopic analysis is not merely a procedural step but the cornerstone of ensuring the identity, purity, and structural integrity of this compound, thereby guaranteeing the reliability of subsequent biological and pharmacological studies.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

Figure 1. Chemical Structure of the target molecule.

The molecule, with a chemical formula of C₁₂H₁₄N₂ and a molecular weight of 186.26 g/mol , is comprised of a fused heterocyclic system.[6][7] This structure contains a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexene ring bearing an amine substituent. This combination of aromatic and aliphatic components gives rise to a rich and informative spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., NH and NH₂).

-

Instrument Parameters:

-

Spectrometer: 300-500 MHz.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.[8]

-

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.6 | m | 4H |

| Indole N-H | 8.0 - 10.0 | br s | 1H |

| Aliphatic Protons (CH, CH₂) | 1.8 - 3.0 | m | 7H |

| Amine N-H₂ | 1.5 - 3.5 | br s | 2H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The aromatic region will display a complex multiplet pattern corresponding to the four protons on the benzene ring. The indole N-H proton will typically appear as a broad singlet at a downfield chemical shift. The aliphatic protons on the tetrahydrocarbazole ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The amine protons will also present as a broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR.

-

Instrument Parameters:

Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 140 |

| Aliphatic Carbons (CH, CH₂) | 20 - 50 |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region, while the aliphatic carbons of the saturated ring will appear in the upfield region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be invaluable in distinguishing between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination.

Data Interpretation: The mass spectrum is expected to show a prominent molecular ion peak. For this compound (C₁₂H₁₄N₂), the expected monoisotopic mass is 186.1157 g/mol .[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can provide further structural confirmation, with characteristic losses of small neutral molecules or radicals.

Figure 2. A typical workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Data Interpretation:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Indole and Amine) | 3200 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend (Amine) | 1550 - 1650 |

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The broad N-H stretching band in the high-frequency region is a key indicator of the presence of both the indole and primary amine groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrument: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths.

Data Interpretation: Carbazole and its derivatives are known to exhibit characteristic UV absorption spectra.[9] The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to the π-π* transitions of the aromatic system. The exact positions and intensities of these bands can be influenced by the solvent and the presence of substituents.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy probes the electronic structure of the aromatic system. Together, these methods provide a self-validating system for the unambiguous identification and characterization of this important synthetic intermediate, ensuring the integrity and reliability of research and development in the pharmaceutical sciences.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Modern Cosmetics and Pharma.

- Sharma, A., & Kumar, V. (2020). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences, 12(5), 1-13.

- Al-Mokadem, A. S. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Chemical Reviews, 4(6), 466-492.

- Li, J., Wang, Y., & Zhang, J. (2021). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 11(34), 20845-20854.

- Mule, S., & Galdino, A. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 24(10), 1983.

- Patel, R. J., & Patel, H. V. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 83(2), 234-243.

- Kumar, A., & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

- Benchchem (n.d.). Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Kumar, P. S., & Raj, K. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of the Indian Chemical Society, 99(1), 100293.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

- S. Manivarman, S. Prabu, and T. M. Rajendran. (2011). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3233.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Perumal, S., & Rajendran, S. P. (2004). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 43B(3), 539-543.

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

American Elements. (n.d.). (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1.... Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles.. Retrieved from [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). (r)-2,3,4,9-tetrahydro-1h-carbazol-3-amine. Retrieved from [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. echemcom.com [echemcom.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold, a privileged heterocyclic system, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds are being extensively investigated as promising candidates for treating a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3] This technical guide provides a comprehensive exploration of the biological activities of novel tetrahydrocarbazole derivatives, with a detailed focus on their mechanisms of action, supporting quantitative data, and the experimental methodologies crucial for their evaluation.

I. Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) and the inhibition of cancer cell proliferation.[4][5]

Mechanism of Action: The Intrinsic Apoptotic Pathway

A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[6] This pathway is characterized by a series of intracellular events that culminate in the activation of caspases, the executioners of apoptosis.

Several studies have shown that certain tetrahydrocarbazole derivatives can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[7][8] Specifically, these compounds have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6]

Once in the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[9] This complex then recruits and activates pro-caspase-9, an initiator caspase.[10][11] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]

Quantitative Data on Anticancer Activity

The cytotoxic efficacy of various tetrahydrocarbazole derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of a compound's potency.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 (Breast) | 0.00724 |

| Tetrahydrocarbazole-dithioate hybrid (6f) | HCT-116 (Colon) | 0.00823 |

| Tetrahydrocarbazole-tethered triazole (5g) | MCF-7 (Breast) | Not specified |

Note: The data presented is a selection from various studies and is intended for comparative purposes.[1][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

II. Antimicrobial Activity: Targeting Bacterial Proliferation

The emergence of antibiotic-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Tetrahydrocarbazole derivatives have shown promising activity against a range of pathogenic bacteria.[13]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism of action for the antibacterial effects of some tetrahydrocarbazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial drugs.[17]

DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[18] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[5] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.[19] Molecular docking studies have suggested that some tetrahydrocarbazole derivatives may bind to the ATP-binding site of these enzymes, thereby inhibiting their activity.[20]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of tetrahydrocarbazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Derivative | Bacterial Strain | MIC (µg/mL) |

| Tetrahydrocarbazole derivative | Staphylococcus aureus | Not specified |

| Tetrahydrocarbazole derivative | Escherichia coli | Not specified |

| Tetrahydrocarbazole derivative | Pseudomonas aeruginosa | Not specified |

Note: Specific MIC values are often reported in primary research articles and can vary significantly depending on the derivative and the bacterial strain.[2][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the tetrahydrocarbazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

III. Neuroprotective Activity: A Potential for Neurodegenerative Diseases

Tetrahydrocarbazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[21] Their neuroprotective effects are attributed to multiple mechanisms, including the modulation of neuronal calcium homeostasis and inhibition of protein aggregation.

Mechanism of Action: Modulation of Calcium Influx and Inhibition of Protein Aggregation

Dysregulation of calcium homeostasis is a key factor in the pathophysiology of many neurodegenerative diseases.[22][23] Excessive calcium influx through N-methyl-D-aspartate (NMDA) receptors can lead to excitotoxicity and neuronal cell death.[24][25] Some tetrahydrocarbazole derivatives have been shown to modulate neuronal calcium channels, potentially protecting neurons from excitotoxic damage.[22][23]

Another hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[26][27] Certain tetrahydrocarbazole derivatives have demonstrated the ability to inhibit the aggregation of both Aβ and tau, suggesting a disease-modifying potential.[28]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of tetrahydrocarbazole derivatives are often evaluated by their ability to inhibit enzymes involved in neurodegeneration or to protect neuronal cells from toxic insults.

| Derivative | Target/Assay | IC50/Activity |

| Thiazolylhydrazone derivative (2i) | Acetylcholinesterase (AChE) | 0.028 µM |

| Tetrahydrocarbazole-γ-carboline conjugate (5e) | Butyrylcholinesterase (BChE) | High inhibitory activity |

Note: The data presented is a selection from various studies and is intended for comparative purposes.[29][30]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction. The inhibition of AChE by a compound is determined by the reduction in enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).

-

Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the tetrahydrocarbazole derivative.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Color Development: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.

IV. Synthesis of the Tetrahydrocarbazole Scaffold: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the tetrahydrocarbazole core structure.[14][29][31]

Principle: This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone (e.g., cyclohexanone), with the elimination of ammonia.[32]

General Procedure:

-

Formation of Phenylhydrazone: React a substituted or unsubstituted phenylhydrazine with cyclohexanone in a suitable solvent, often with mild heating.

-

Cyclization: Treat the resulting phenylhydrazone with an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid) and heat the mixture to induce cyclization.

-

Work-up and Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify the crude product by recrystallization or column chromatography.

V. Conclusion and Future Directions

Tetrahydrocarbazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, supported by compelling quantitative data, underscore their importance in modern drug discovery. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and optimize these fascinating molecules. Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic efficacy and safety of lead compounds.

References

-

Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2024). Bentham Science. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. (2023). ResearchGate. [Link]

-

Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. (2020). PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (2018). PubMed. [Link]

-

Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. (2018). ResearchGate. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). ResearchGate. [Link]

-

Focused design of polypharmacophoric neuroprotective compounds: conjugates of gamma-carbolines with carbazole derivatives and tetrahydrocarbazole. (2017). ResearchGate. [Link]

-

Tetrahydrocarbazoles as Novel Class of DNA Biosynthesis Inhibitors in Bacteria. (n.d.). Bentham Science. [Link]

-

Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Caspase 3/7 activation in A549 cells induced by compounds 3c, 3e, 3g... (n.d.). ResearchGate. [Link]

-

Caspases activity. Activation of caspases 3/7 and 9 following to the... (n.d.). ResearchGate. [Link]

-

Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. (2021). ResearchGate. [Link]

-

Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. (n.d.). MDPI. [Link]

-

Chemical structure of the tetrahydrocarbazole scaffold (top), three... (n.d.). ResearchGate. [Link]

-

Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. (n.d.). MDPI. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). National Institutes of Health. [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers. [Link]

-

Bcl-2 family proteins as targets for anticancer drug design. (n.d.). PubMed. [Link]

-

BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy. (n.d.). PubMed. [Link]

-

Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (n.d.). PubMed. [Link]

-

Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. (2021). ResearchGate. [Link]

-

Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer's Agents. (n.d.). National Institutes of Health. [Link]

-

Inhibition of Recombinant Human T-type Calcium Channels by Δ9-Tetrahydrocannabinol and Cannabidiol. (n.d.). National Institutes of Health. [Link]

-

Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules. (2024). PubMed. [Link]

-

Modulation of Recombinant Human T-Type Calcium Channels by Δ9-Tetrahydrocannabinolic Acid In Vitro. (n.d.). National Institutes of Health. [Link]

-

Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer's Disease. (2023). Biomedical Research and Therapy. [Link]

-

In vitro tau aggregation inducer molecules influence the effects of MAPT mutations on aggregation dynamics. (2021). bioRxiv. [Link]

-

Enhanced Tau Aggregation in the Presence of Amyloid β. (n.d.). National Institutes of Health. [Link]

-

Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives. (2022). PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. [Link]

-

Modulation of Recombinant Human T-type calcium Channels by Δ 9 -tetrahydrocannabinolic acid in vitro. (2020). ResearchGate. [Link]

-

Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease. (n.d.). National Institutes of Health. [Link]

-

Modulation of Recombinant Human T-type calcium Channels by Δ9-tetrahydrocannabinolic acid in vitro. (2020). bioRxiv. [Link]

-

Multiple types of neuronal calcium channels and their selective modulation. (1988). Semantic Scholar. [Link]

Sources

- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of NMDA receptor-dependent calcium influx and gene expression through EphB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eurekaselect.com [eurekaselect.com]

- 20. promega.com [promega.com]

- 21. protocols.io [protocols.io]

- 22. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Up-regulation of bax and down-regulation of bcl-2 is associated with kainate-induced apoptosis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scribd.com [scribd.com]

- 30. mdpi.com [mdpi.com]

- 31. tandfonline.com [tandfonline.com]

- 32. wjarr.com [wjarr.com]

Preamble: The Scientific Imperative for Structural Elucidation

An In-depth Technical Guide to the Crystal Structure Analysis of 2,3,4,9-Tetrahydro-1H-carbazole

This guide provides a comprehensive, technically-grounded walkthrough of the process for determining and analyzing the single-crystal X-ray structure of 2,3,4,9-tetrahydro-1H-carbazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a privileged structure in medicinal chemistry.[1][2][3] It forms the core of numerous natural products and synthetic analogues exhibiting a wide spectrum of pharmacological activities, including potential as anti-Alzheimer's, anticancer, and anti-inflammatory agents.[1][4][5] The efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates how they interact with biological targets like enzymes and receptors.

Therefore, single-crystal X-ray diffraction (SC-XRD) is not merely a characterization technique; it is an essential tool for rational drug design. By providing a precise atomic-level map of the molecule, SC-XRD allows us to understand structure-activity relationships (SAR), validate computational models, and engineer next-generation therapeutics with enhanced potency and selectivity. This guide uses 2,3,4,9-tetrahydro-1H-carbazole as a case study to illuminate this powerful analytical workflow.

Synthesis and Crystallization: From Precursors to Analytically Pure Single Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made at this stage are critical for the success of the entire analysis.

Synthetic Strategy: The Borsche–Drechsel Cyclization

The most reliable and widely adopted method for synthesizing the tetrahydrocarbazole core is the Borsche–Drechsel cyclization, a variant of the Fischer indole synthesis.[6][7][8] This acid-catalyzed reaction provides a high-yield pathway from readily available starting materials.

Causality of Choice : The Borsche–Drechsel cyclization is favored for its efficiency and operational simplicity. The reaction proceeds through a well-understood mechanism involving the formation of a phenylhydrazone intermediate, followed by a[9][9]-sigmatropic rearrangement and subsequent cyclization.[6] This predictability makes it a robust choice for producing the target compound in sufficient quantity and purity for crystallographic studies.

-

Reaction Setup : To a flask containing glacial acetic acid (40 ml), add cyclohexanone (0.12 mol) and heat the mixture.

-

Addition of Phenylhydrazine : Add freshly redistilled phenylhydrazine (0.1 mol) dropwise to the heated solution over a period of 30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reflux : Upon completion of the addition, reflux the mixture on a water bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Precipitation and Isolation : Pour the hot reaction mixture into a beaker of ice-cold water while stirring continuously. The rapid temperature drop causes the product to precipitate out of the solution as a brown-colored solid.

-

Purification : Filter the crude solid and wash it repeatedly with water to remove any residual acetic acid and other water-soluble impurities. Recrystallize the solid from methanol, using a small amount of decolorizing carbon to yield the pure title compound. The yield for this reaction is typically high, often around 88%.[4]

Crystal Growth: The Art of Slow Evaporation

Obtaining a high-quality single crystal is arguably the most challenging step. The goal is to encourage molecules to pack in a slow, orderly fashion, forming a single, defect-free lattice.

Causality of Choice : Slow evaporation of a solvent is a gentle and effective method for growing crystals of small organic molecules. By allowing the solvent to evaporate over several days or weeks, the solution becomes supersaturated at a very slow rate, providing the necessary thermodynamic conditions for single crystal nucleation and growth, rather than rapid precipitation of an amorphous powder. Methanol is an excellent solvent choice here as it solubilizes the compound sufficiently and has a suitable vapor pressure for controlled evaporation at room temperature.[10]

-

Prepare a Saturated Solution : Dissolve the purified 2,3,4,9-tetrahydro-1H-carbazole in a minimal amount of methanol at room temperature to create a nearly saturated solution.

-

Filter the Solution : Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

-

Allow for Slow Evaporation : Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubate : Place the vial in a vibration-free environment at a constant temperature. Over several days, as the methanol slowly evaporates, single crystals suitable for X-ray diffraction will form.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

With a suitable crystal mounted, the process of data collection and structure determination can begin. This workflow translates the diffraction pattern of X-rays scattered by the crystal's electron cloud into a precise 3D model of the molecule.

Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to final structural analysis.

-

Data Collection : A suitable crystal (e.g., 0.26 × 0.15 × 0.15 mm) is mounted on a diffractometer, such as a Bruker Kappa APEXII area-detector.[10] The crystal is cooled (typically to 293 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction : The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.[10]

-

Structure Solution : The "phase problem" is solved using direct methods, typically with software like SHELXS97.[10] This initial step provides a rough electron density map that reveals the positions of most non-hydrogen atoms.

-

Structure Refinement : The initial model is refined using full-matrix least-squares on F², a process carried out with programs like SHELXL97.[10] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions.

-

Validation : The final structural model is rigorously validated for geometric and crystallographic consistency.

Analysis of the Crystal Structure of 2,3,4,9-Tetrahydro-1H-carbazole

The final output of the crystallographic workflow is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure. Analysis of this data provides profound insights into the molecule's nature.

Crystallographic Data Summary

The crystallographic parameters for 2,3,4,9-tetrahydro-1H-carbazole provide a quantitative fingerprint of its solid-state structure.

| Parameter | Value[10] |

| Chemical Formula | C₁₂H₁₃N |

| Formula Weight | 171.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.1067 (4) |

| b (Å) | 7.9488 (5) |

| c (Å) | 19.4512 (12) |

| Volume (ų) | 944.18 (10) |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I > 2σ(I)] | R1 = 0.048 |

| Goodness-of-fit (S) | 1.07 |

Molecular Conformation and Disorder

The analysis reveals that the molecule is not perfectly planar. The fused benzene and pyrrole rings are nearly coplanar, with a very small dihedral angle of 0.6(1)° between them.[10]

A key finding is that the cyclohexene ring is conformationally flexible and exhibits disorder in the crystal structure. It is modeled over two positions with refined occupancies of 59.1% and 40.9%.[10] In both disordered components, the ring adopts a half-chair conformation .[10] This conformational flexibility is a critical piece of information for drug designers, as the molecule may adopt different shapes when binding to a biological target.

Intermolecular Interactions and Crystal Packing